molecular formula C11H17N B14486511 5-Methyl-2-pentylpyridine CAS No. 64021-55-2

5-Methyl-2-pentylpyridine

Cat. No.: B14486511
CAS No.: 64021-55-2
M. Wt: 163.26 g/mol
InChI Key: UYACZKDOEBSDKH-UHFFFAOYSA-N
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Description

5-Methyl-2-pentylpyridine: is an organic compound with the molecular formula C11H17N and a molecular weight of 163.2594 g/mol . It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with pentyl halides under basic conditions. Another method includes the cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine derivative is coupled with a pentyl boronic acid or ester in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure high yields and purity of the compound. The use of Raney nickel catalysts in continuous flow setups has been reported to be effective for the production of methylated pyridines .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-pentylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various cross-coupling reactions .

Biology and Medicine: In biological research, pyridine derivatives, including this compound, are studied for their potential antimicrobial and anti-inflammatory properties . They are also explored for their role in enzyme inhibition and as ligands in coordination chemistry .

Industry: The compound finds applications in the agrochemical industry as a component of pesticides and herbicides. It is also used in the production of polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors and ion channels , modulating their function and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-pentylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-pentylpyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often employs cross-coupling strategies. For example, the Negishi cross-coupling reaction has been used to synthesize structurally related methyl-bipyridines, where aryl halides or triflates react with organozinc reagents under palladium catalysis . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (THF or DMF), and temperature (60–100°C). Optimization of these parameters can mitigate side reactions (e.g., homocoupling) and improve yields. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing intermediates and final products .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

NMR (¹H, ¹³C) is essential for structural elucidation, with proton signals in the aromatic region (δ 6.5–8.5 ppm) confirming the pyridine ring. Discrepancies in peak assignments (e.g., overlapping signals due to alkyl substituents) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT) to predict chemical shifts . Infrared (IR) spectroscopy identifies functional groups like C=N stretches (~1600 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) for pyridine derivatives emphasize avoiding inhalation, skin contact, and ingestion. Immediate measures include using fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data for analogs like 2-(3-pentenyl)pyridine suggest acute hazards, necessitating strict adherence to institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can mechanistic studies clarify contradictions in the catalytic efficiency of this compound in coordination chemistry?

Contradictory reports on catalytic activity (e.g., in copper(II) complexes) may arise from ligand geometry or electronic effects. Advanced techniques like X-ray crystallography can resolve coordination modes (monodentate vs. bidentate binding), while electron paramagnetic resonance (EPR) spectroscopy probes metal-ligand interactions. Comparing experimental results with density functional theory (DFT) simulations helps identify discrepancies in proposed mechanisms .

Q. What strategies address conflicting data on the biological activity of this compound derivatives?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects) often stem from assay variability or compound purity. Rigorous quality control (HPLC purity >95%) and standardized protocols (e.g., CLSI guidelines for MIC assays) are essential. Meta-analyses of structure-activity relationships (SAR) can isolate substituent effects (e.g., alkyl chain length) on biological outcomes .

Q. How can computational modeling optimize the design of this compound-based materials for electronic applications?

Molecular dynamics (MD) simulations predict packing behavior in solid-state materials, while time-dependent DFT (TD-DFT) models electronic transitions for optoelectronic applications. Validating computational results with experimental data (e.g., UV-Vis absorption spectra) ensures reliability. For example, simulations of charge-transfer complexes with terpyridine ligands have informed material design .

Q. What methodologies resolve contradictions in the environmental stability of this compound?

Conflicting degradation studies may arise from varying environmental conditions (pH, light exposure). Accelerated stability testing under controlled conditions (ICH Q1A guidelines) with LC-MS monitoring identifies degradation products. Comparative studies using isotopically labeled analogs can trace metabolic pathways in environmental matrices .

Q. Methodological Guidelines

  • Experimental Design : Prioritize reproducibility by documenting reaction conditions (e.g., solvent degassing for air-sensitive reactions) .
  • Data Analysis : Use statistical tools (ANOVA, principal component analysis) to evaluate biological or catalytic data variability .
  • Conflict Resolution : Apply triangulation—combining experimental, computational, and literature data—to address contradictions .

Properties

CAS No.

64021-55-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

5-methyl-2-pentylpyridine

InChI

InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)9-12-11/h7-9H,3-6H2,1-2H3

InChI Key

UYACZKDOEBSDKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(C=C1)C

Origin of Product

United States

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